molecular formula C10H12N4 B7972028 1-(Pyrazin-2-yl)piperidine-4-carbonitrile

1-(Pyrazin-2-yl)piperidine-4-carbonitrile

Cat. No.: B7972028
M. Wt: 188.23 g/mol
InChI Key: CRVMENBOLWSIQQ-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)piperidine-4-carbonitrile is a heterocyclic organic compound that features a pyrazine ring fused with a piperidine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)piperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl compounds . Another method includes the treatment of 1,2,3-triazole dicarbonyl species with hydrazine hydrate followed by acid or heat-promoted cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines or aldehydes.

    Substitution: Substituted amides or esters.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-pyrazin-2-ylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-7-9-1-5-14(6-2-9)10-8-12-3-4-13-10/h3-4,8-9H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVMENBOLWSIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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